REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N:12]12CCCN=C1C[CH2:16][CH2:15][CH2:14][CH2:13]2.BrCCCC#N.C(#N)C>O>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:16][CH2:15][CH2:14][C:13]#[N:12])=[O:5]
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Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)O
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
under reflux overnight
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Duration
|
8 (± 8) h
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 ml)
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Type
|
WASH
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Details
|
The combined organic layers were washed with 1N-hydrochloric acid (150 ml) and water (2×150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (6.2 g) was recrystallised from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OCCCC#N)C=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |